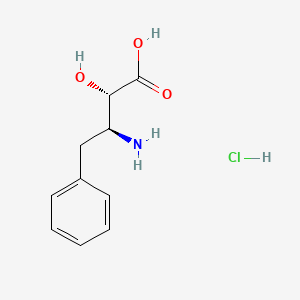

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride

Descripción general

Descripción

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure includes an amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto acid or keto ester, followed by amination and subsequent resolution of the enantiomers. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods are designed to produce the compound in high yields and with high enantiomeric purity. The use of biocatalysts, such as transaminases or dehydrogenases, can be particularly effective in achieving the desired stereochemistry on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate in solvents like dichloromethane or acetone.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Substitution: Thionyl chloride or phosphorus tribromide in solvents like dichloromethane or chloroform.

Major Products Formed

Oxidation: Formation of keto acids or keto esters.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes or receptors with high specificity, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: The enantiomer of the compound, with different stereochemistry.

(2S,3S)-3-Amino-2-hydroxy-4-methylbutyric acid hydrochloride: A similar compound with a methyl group instead of a phenyl group.

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride: A similar compound with a butanoic acid backbone.

Uniqueness

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride, also known as Allophenylnorstatine , is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its structural features and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- CAS Number : 62023-62-5

- Stereochemistry : Chiral compound with specific stereochemical configuration that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's chiral centers allow it to fit into the active sites of enzymes or receptors with high specificity, potentially leading to:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can alter the biochemical environment in cells.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that affect neuronal activity.

1. Neuropharmacology

Research indicates that this compound has potential applications in neuropharmacology. It has been studied for its effects on gamma-aminobutyric acid (GABA) receptors, which are critical in regulating neuronal excitability. Enhancements in GABA receptor binding have been observed, suggesting a role in modulating inhibitory neurotransmission .

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It has been investigated for its ability to reduce inflammatory markers in various cellular models, indicating potential therapeutic applications in conditions characterized by excessive inflammation .

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death following oxidative stress exposure. The mechanism was attributed to enhanced GABAergic signaling and reduced inflammatory responses within the neuronal environment.

Synthesis and Derivatives

The synthesis of this compound typically involves chiral starting materials or catalysts to ensure the correct stereochemistry. Key synthetic routes include:

- Reduction of Keto Acids : Utilizing reducing agents like sodium borohydride.

- Amination : Followed by resolution of enantiomers to obtain the desired stereoisomer.

These synthetic methodologies underscore the importance of stereochemistry in determining the biological activity of this compound .

Propiedades

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVMPYQFOLATCK-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129593-20-0 | |

| Record name | Benzenebutanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αS,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129593-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.